Acrizanib - 1229453-99-9

Acrizanib

Catalog Number: EVT-257699
CAS Number: 1229453-99-9
Molecular Formula: C20H18F3N7O2
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acrizanib is under investigation in clinical trial NCT02355028 (LHA510 Proof-of-concept Study as a Maintenance Therapy for Patients With Wet Age-related Macular Degeneration).
Source and Classification

Acrizanib, chemically known as N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-(6-methylaminomethylpyrimidin-4-yloxy)-1H-indole-1-carboxamide, falls under the category of tyrosine kinase inhibitors. It is specifically designed to target VEGFR2, which plays a critical role in angiogenesis and vascular permeability. The compound was developed with the aim of providing a targeted approach to inhibit the pathological processes associated with various ocular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of acrizanib involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of the pyrazole ring, followed by the introduction of trifluoromethyl and other functional groups that enhance its bioactivity.

  1. Formation of Pyrazole: The initial step may involve reacting appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
  2. Trifluoromethylation: Introduction of the trifluoromethyl group is often achieved through electrophilic fluorination or using specialized reagents that facilitate this transformation.
  3. Pyrimidine and Indole Coupling: Subsequent steps involve coupling reactions to attach pyrimidine and indole moieties, which are crucial for the drug's activity against VEGFR2.
  4. Final Modifications: The final product is purified through crystallization or chromatography to ensure high purity and yield.

These methods highlight the complexity and precision required in synthesizing acrizanib, ensuring that it possesses the necessary pharmacological properties.

Molecular Structure Analysis

Structure and Data

Acrizanib's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The chemical formula is C_{17}H_{18}F_{3}N_{5}O, with a molecular weight of approximately 385.35 g/mol.

  • Key Structural Features:
    • Pyrazole Ring: Central to its activity, this heterocyclic structure contributes to its binding affinity for VEGFR2.
    • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
    • Pyrimidine and Indole Components: These structures are essential for interaction with specific biological targets.

The three-dimensional conformation of acrizanib facilitates its interaction with VEGFR2, promoting effective inhibition of angiogenic signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Acrizanib primarily undergoes reactions related to its interactions with biological targets rather than typical organic transformations seen in synthetic chemistry. Its mechanism involves:

  • Binding to VEGFR2: Acrizanib competes with ATP for binding at the kinase domain of VEGFR2, effectively inhibiting downstream signaling pathways associated with angiogenesis.
  • Inhibition of Phosphorylation: By blocking phosphorylation events, acrizanib disrupts cellular processes that lead to endothelial cell proliferation and migration.

In vitro studies have demonstrated acrizanib’s efficacy in reducing neovascularization in various models, confirming its role as an antiangiogenic agent.

Mechanism of Action

Process and Data

The mechanism by which acrizanib exerts its effects involves several critical steps:

  1. VEGFR2 Inhibition: By binding to the receptor, acrizanib prevents the activation of downstream signaling cascades that promote endothelial cell proliferation and migration.
  2. Reduction in Vascular Permeability: Inhibition of VEGFR2 also leads to decreased vascular permeability, which is beneficial in conditions where fluid accumulation is problematic.
  3. Antiangiogenic Effects: Studies indicate that acrizanib effectively reduces pathological angiogenesis in models such as oxygen-induced retinopathy in mice, showcasing its potential therapeutic benefits in ocular diseases.

Data from various studies have illustrated significant reductions in neovascularization when treated with acrizanib compared to control groups, underscoring its potential clinical applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acrizanib exhibits several notable physical and chemical properties:

These properties are critical for determining appropriate delivery methods and formulations for clinical applications.

Applications

Scientific Uses

Acrizanib has shown promise in various scientific applications:

  • Ophthalmology: Its primary application lies in treating age-related macular degeneration and other retinal diseases characterized by abnormal blood vessel growth.
  • Research Tool: Acrizanib serves as a valuable tool for studying angiogenesis mechanisms in vitro and in vivo, providing insights into vascular biology.
  • Potential Cancer Therapy: Given its mechanism targeting tyrosine kinases involved in angiogenesis, acrizanib may also have implications in cancer treatment strategies where tumor-induced angiogenesis is a concern.

Properties

CAS Number

1229453-99-9

Product Name

Acrizanib

IUPAC Name

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide

Molecular Formula

C20H18F3N7O2

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31)

InChI Key

XPIHPLVWOUDMPF-UHFFFAOYSA-N

SMILES

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

Acrizanib; LHA510; LHA 510; LHA-510.

Canonical SMILES

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.